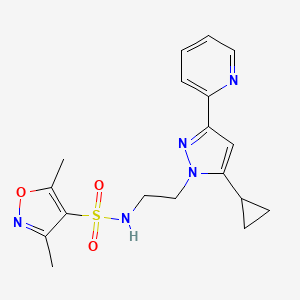

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a pyridin-2-yl moiety, linked via an ethyl chain to a 3,5-dimethylisoxazole sulfonamide. Sulfonamides are historically significant in medicinal chemistry due to their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents. This compound’s design integrates heterocyclic systems (pyrazole, pyridine, isoxazole) and a cyclopropyl group, likely to optimize target binding, metabolic stability, and solubility.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-12-18(13(2)26-22-12)27(24,25)20-9-10-23-17(14-6-7-14)11-16(21-23)15-5-3-4-8-19-15/h3-5,8,11,14,20H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXQGGFVJNUYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

- Pyridine Ring : Contributes to the compound's interaction with biological targets.

- Isoxazole and Sulfonamide Groups : These functional groups are associated with antibacterial and anti-inflammatory properties.

The molecular formula is , with a molecular weight of 400.5 g/mol.

Biological Activity Overview

The biological activity of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains. |

| Anticancer | Demonstrates potential in inhibiting tumor cell proliferation. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in disease processes. |

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways critical in cancer and inflammation.

- Receptor Modulation : The pyrazole and pyridine components may interact with various receptors, altering signaling pathways relevant to cell proliferation and survival.

- Antioxidant Activity : Some studies suggest that isoxazole derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Anticancer Properties : A study demonstrated that pyrazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases . This suggests that N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide may have similar effects.

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes . This positions the compound as a potential candidate for treating inflammatory diseases.

- Antimicrobial Activity : Compounds with similar structural features have shown efficacy against Gram-positive and Gram-negative bacteria . The unique combination of functional groups in this compound may enhance its antimicrobial potency.

Synthesis Methods

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Attachment of the Pyridine Ring : Can be accomplished via coupling reactions such as Suzuki or Heck coupling.

- Introduction of Sulfonamide Group : Typically involves amidation reactions using sulfonamides with suitable amines.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its combination of cyclopropyl-pyrazole , pyridin-2-yl , and isoxazole sulfonamide groups. Below is a comparison with two analogs from the literature:

Target Compound

However, analogous methods involve:

- Pyrazole synthesis: Cyclocondensation of hydrazines with β-diketones or enol ethers.

- Sulfonamide coupling : Reaction of sulfonyl chlorides with amines under basic conditions.

Compound 27 ()

Synthesized via coupling of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate , yielding 76% with m.p. 138–142°C . Key steps:

- Use of isocyanate for carbamoyl group introduction.

- Characterization by IR (SO₂ stretching at 1164 cm⁻¹) and NMR (δ 9.27 ppm for NH).

Compound 191 ()

Prepared via atropisomer synthesis using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid , highlighting the role of cyclopropyl and trifluoromethyl groups in modular drug design .

Physicochemical Properties

Target Compound

Predicted properties based on structure:

- LogP : ~3.5 (moderate lipophilicity due to cyclopropyl and pyridine).

- Solubility: Limited aqueous solubility (isoxazole and pyridine may reduce polarity).

Compound 27 ()

- Melting point : 138–142°C .

- IR : SO₂ asymmetric/symmetric stretches at 1385/1164 cm⁻¹; NH stretch at 3344 cm⁻¹.

- NMR : Pyridine protons at δ 7.60–9.27 ppm .

Compound 191 ()

- Fluorinated aryl and trifluoromethyl groups likely reduce metabolic oxidation.

- Acetamide linker improves flexibility for target binding .

Q & A

Q. How does the compound’s logP value influence its pharmacokinetic profile, and what modifications improve solubility?

- Methodological Answer : Experimental logP (shake-flask method) correlates with permeability but may require reduction via hydrophilic substituents (e.g., hydroxyl groups on the pyridinyl ring). Salt formation (e.g., sodium sulfonate) or co-solvents (PEG-400) enhance aqueous solubility. Computational tools (ALOGPS, MarvinSuite) predict logP changes pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.